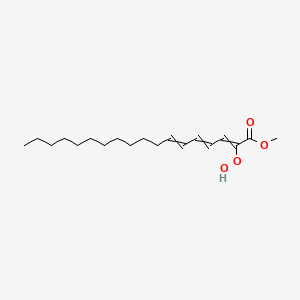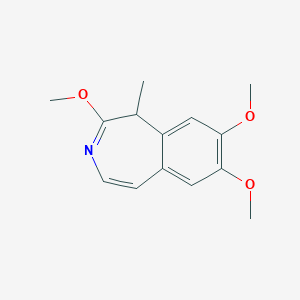
Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- is a complex organic compound that belongs to the class of formamides. Formamides are derivatives of formic acid and are known for their versatile applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- typically involves the reaction of cyclopentanone with morpholine and formic acid under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and formylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity. Specific details would depend on the desired application and production scale.
Análisis De Reacciones Químicas
Types of Reactions
Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- can undergo various chemical reactions including:
Oxidation: Conversion to corresponding oxides or other oxidized products.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for therapeutic properties or as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism by which Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- exerts its effects would involve interactions with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- might include other formamide derivatives with different substituents or structural variations.
Uniqueness
The uniqueness of this compound could be attributed to its specific structural features, such as the presence of the cyclopentylidene and morpholinyl groups, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
99506-29-3 |
|---|---|
Fórmula molecular |
C12H18N2O3 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
N-(1-cyclopentylidene-2-morpholin-4-yl-2-oxoethyl)formamide |
InChI |
InChI=1S/C12H18N2O3/c15-9-13-11(10-3-1-2-4-10)12(16)14-5-7-17-8-6-14/h9H,1-8H2,(H,13,15) |
Clave InChI |
OAPORFBOKMJGAS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C(C(=O)N2CCOCC2)NC=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanolate](/img/structure/B14351686.png)
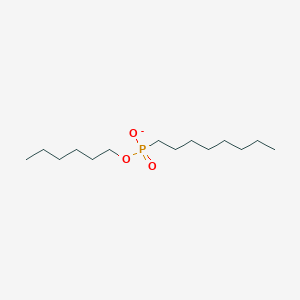
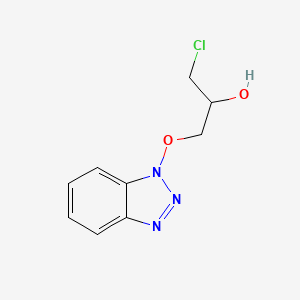
![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)
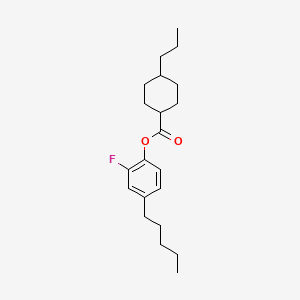
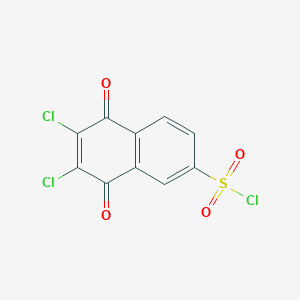
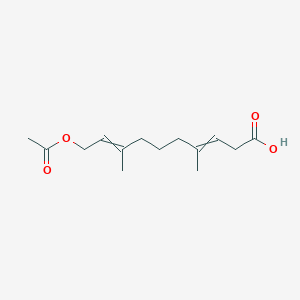
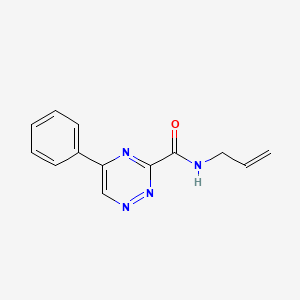
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)

